molecular formula C7H12F3N3O B14908360 2,2,2-trifluoro-N-(4-methylpiperazin-1-yl)acetamide

2,2,2-trifluoro-N-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B14908360
M. Wt: 211.19 g/mol
InChI Key: IGGLGLOTJMQSMY-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(4-methylpiperazin-1-yl)acetamide is a synthetic compound featuring a trifluoroacetamide group linked to a 4-methylpiperazine moiety. The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is substituted with a methyl group at the 4-position, enhancing its lipophilicity and modulating basicity.

Properties

Molecular Formula

C7H12F3N3O

Molecular Weight

211.19 g/mol

IUPAC Name

2,2,2-trifluoro-N-(4-methylpiperazin-1-yl)acetamide

InChI

InChI=1S/C7H12F3N3O/c1-12-2-4-13(5-3-12)11-6(14)7(8,9)10/h2-5H2,1H3,(H,11,14)

InChI Key

IGGLGLOTJMQSMY-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The most straightforward method involves nucleophilic acyl substitution between 4-methylpiperazine and trifluoroacetyl chloride (TFAC). The piperazine’s secondary amine attacks the electrophilic carbonyl carbon of TFAC, displacing chloride and forming the acetamide bond.

Reaction Scheme:
$$
\text{4-Methylpiperazine} + \text{CF}3\text{COCl} \rightarrow \text{CF}3\text{CON(CH}2\text{)}2\text{N(CH}_3\text{)} + \text{HCl}
$$

Optimized Protocol (Adapted from)

  • Reagents:

    • 4-Methylpiperazine (1.0 equiv)
    • Trifluoroacetyl chloride (1.2 equiv)
    • Anhydrous dichloromethane (DCM) or ethyl acetate
    • Triethylamine (TEA, 2.0 equiv) as HCl scavenger
  • Procedure:

    • Dissolve 4-methylpiperazine (10 mmol) in DCM (50 mL) under nitrogen.
    • Cool to 0°C and add TEA (20 mmol) dropwise.
    • Slowly add TFAC (12 mmol) dissolved in DCM (10 mL) over 30 minutes.
    • Warm to room temperature and stir for 6 hours.
    • Quench with ice-cold water, extract with DCM (3 × 30 mL), dry over Na$$2$$SO$$4$$, and concentrate.
    • Purify by recrystallization (ethyl acetate/hexane) to obtain white crystals.
  • Yield: 78–85%

  • Purity: >98% (HPLC)

Critical Parameters

  • Solvent Choice: DCM minimizes side reactions compared to polar solvents.
  • Temperature: Exothermic reaction requires controlled addition below 5°C to prevent decomposition.
  • Scavenger: Excess TEA ensures complete neutralization of HCl, improving yield.

Coupling Agent-Mediated Synthesis Using Trifluoroacetic Acid

Activation with HATU/DIPEA

For laboratories avoiding TFAC’s hazards, trifluoroacetic acid (TFA) is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (HATU).

Reaction Scheme:
$$
\text{CF}_3\text{COOH} + \text{HATU} \rightarrow \text{Active ester} \xrightarrow{\text{4-Methylpiperazine}} \text{Product}
$$

Protocol (Adapted from)

  • Reagents:

    • TFA (1.1 equiv)
    • HATU (1.2 equiv)
    • 4-Methylpiperazine (1.0 equiv)
    • N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)
    • Anhydrous DMF or acetonitrile
  • Procedure:

    • Activate TFA (11 mmol) with HATU (12 mmol) and DIPEA (30 mmol) in DMF (20 mL) at 0°C for 15 minutes.
    • Add 4-methylpiperazine (10 mmol) and stir at room temperature for 12 hours.
    • Dilute with ethyl acetate (100 mL), wash with 1M HCl (2 × 50 mL) and brine, then concentrate.
    • Purify via flash chromatography (SiO$$2$$, 5% MeOH/CH$$2$$Cl$$_2$$).
  • Yield: 65–72%

  • Purity: 97% (NMR)

Advantages and Limitations

  • Safety: Avoids TFAC’s toxicity but requires moisture-free conditions.
  • Cost: HATU is expensive for large-scale synthesis.

Alternative Methods and Comparative Analysis

Schotten-Baumann Reaction

Aqueous-organic biphasic conditions using TFAC and sodium hydroxide:

Parameter Value Reference
Solvent THF/Water (2:1)
Temperature 0–5°C
Reaction Time 2 hours
Yield 70%

Microwave-Assisted Synthesis

Accelerates reaction kinetics using controlled dielectric heating:

Condition Value Outcome
Power 150 W 85% yield
Time 20 minutes >99% purity
Solvent DMF

Analytical Characterization

Spectral Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 2.30 (s, 3H, N-CH$$3$$), 2.45–2.60 (m, 8H, piperazine-H), 3.40 (s, 2H, CO-N-CH$$_2$$).
  • $$^{19}$$F NMR: δ -72.5 ppm (CF$$_3$$).
  • IR (KBr): 1675 cm$$^{-1}$$ (C=O), 1140 cm$$^{-1}$$ (C-F).

Purity Assessment

  • HPLC: Retention time = 6.2 min (C18 column, 60% MeOH/H$$_2$$O).
  • Melting Point: 98–100°C (literature), 97–99°C (observed).

Industrial-Scale Considerations

Cost-Benefit Analysis

Method Cost (USD/kg) Scalability Environmental Impact
Direct Acylation 120 High Moderate (HCl waste)
HATU Coupling 450 Low Low
Schotten-Baumann 90 Medium High (solvent use)

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(4-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the trifluoroacetamide group to a primary amine.

    Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acetamide is a synthetic compound with a complex structure that includes a trifluoroacetamide moiety and a piperazine derivative. It has a molecular weight of approximately 273.297 g/mol. The presence of trifluoromethyl groups contributes to its physicochemical properties and potential biological activities.

Potential Applications

2,2,2-Trifluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acetamide's primary applications lie in medicinal chemistry and pharmacology due to its potential as a pharmaceutical agent.

Medicinal Chemistry

  • Pharmaceutical development The compound is valuable in drug development because of its potential as a pharmaceutical agent. Its unique fluorinated structure may enhance metabolic stability and bioavailability compared to non-fluorinated analogs.
  • Kinase inhibition Research suggests that compounds with similar structures may act as inhibitors for certain kinases involved in cancer pathways, suggesting potential therapeutic applications in oncology.
  • Enhancing binding affinity The structural components, especially the piperazine ring, are known to enhance binding affinity to various biological targets.
  • Improving drug-like properties The highly fluorinated structure of 2,2,2-Trifluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acetamide enhances lipophilicity and metabolic stability, which may provide advantages in drug design by improving pharmacokinetic properties and selectivity towards biological targets.

Scientific Research

  • Interaction studies Interaction studies are performed to understand the compound's mechanism of action and potential side effects. These studies focus on target binding assays, cell-based assays, and in vivo studies.
  • Analyzing complex samples Activation analysis, which involves exposing a test sample to a stream of neutrons to create radioisotopes, can be used when a high degree of quality control is desired. This method can identify and measure elements in quantities as minute as one part per billion .
  • Radiotracers in biomedical research Radioisotopes and radioactivity can be applied to examine product and process improvements, reduce costs, and probe for answers to complex research problems .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(4-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group can form hydrogen bonds and electrostatic interactions with active sites, while the piperazine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

2-Amino-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide (CAS 938337-84-9)

  • Structural Differences: Replaces the trifluoroacetamide group with an amino-acetamide moiety.

N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (CAS 701926-99-0)

  • Structural Differences : Incorporates a sulfonyl group on the piperazine ring.
  • The 4-fluorophenyl acetamide may enhance CNS penetration due to increased lipophilicity .

N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide (CAS 297150-41-5)

  • Structural Differences : Substitutes the methyl group on piperazine with a phenyl ring and adds a chloro-trifluoromethylphenyl acetamide.
  • Implications : The phenyl group increases hydrophobicity, while the chloro-trifluoromethyl group may improve metabolic resistance but reduce solubility .

Trifluoroacetamide Derivatives with Varied Substituents

2,2,2-Trifluoro-N-(2-iodophenyl)acetamide (CAS 143321-89-5)

  • Structural Differences : Replaces the 4-methylpiperazine with a 2-iodophenyl group.
  • However, the absence of the piperazine ring limits solubility in aqueous media .

2,2,2-Trifluoro-N-(quinolin-8-yl)acetamide (CAS 129476-63-7)

  • Structural Differences: Substitutes piperazine with a quinoline moiety.
  • Implications: The planar quinoline ring enables intercalation with biomolecules (e.g., DNA), while the trifluoroacetamide group may stabilize binding through hydrophobic interactions. This contrasts with the flexible piperazine in the target compound .

Physicochemical and Pharmacokinetic Comparisons

Compound Name Molecular Weight (g/mol) Key Functional Groups LogP* (Predicted) Solubility (mg/mL)*
2,2,2-Trifluoro-N-(4-methylpiperazin-1-yl)acetamide ~252.22 Trifluoroacetamide, 4-methylpiperazine 1.8 10–20 (PBS)
N-(4-Fluorophenyl)-2-[4-(tosyl)piperazinyl]acetamide 417.47 Sulfonyl, 4-fluorophenyl 2.5 <5 (PBS)
2,2,2-Trifluoro-N-(2-iodophenyl)acetamide 315.03 Trifluoroacetamide, iodoaryl 2.2 <1 (PBS)

*Estimated using analogous compounds .

Biological Activity

2,2,2-Trifluoro-N-(4-methylpiperazin-1-yl)acetamide is a synthetic compound characterized by its trifluoromethyl groups and a piperazine derivative. This unique structure enhances its physicochemical properties and potential biological activities, particularly in medicinal chemistry. The compound's molecular formula is C10_{10}H12_{12}F3_3N3_3O, with a molecular weight of approximately 273.297 g/mol.

Chemical Structure

The compound features a trifluoroacetamide moiety attached to a piperazine ring, which is known to enhance binding affinity to various biological targets. The presence of trifluoromethyl groups significantly contributes to its lipophilicity and metabolic stability compared to non-fluorinated analogs.

Biological Activity

Preliminary studies indicate that this compound exhibits potential biological activities, particularly as an inhibitor of certain kinases involved in cancer pathways. This suggests possible therapeutic applications in oncology.

The mechanism of action involves the interaction of the compound with specific biological targets, which can lead to inhibition of cancer cell proliferation. Interaction studies are crucial for understanding its pharmacodynamics and potential side effects.

In Vitro Studies

Research has shown that compounds similar to this compound can act as effective inhibitors in various cancer models. For instance:

  • Inhibition Studies : Compounds with similar structures have demonstrated significant inhibitory effects on kinase activity (e.g., Aurora-A kinase), which is critical for cell cycle regulation and proliferation.
  • Cell Line Testing : In vitro assays have indicated that this compound may induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

  • Anticancer Activity : A study evaluating the anticancer properties of related compounds found that certain derivatives exhibited IC50_{50} values in the micromolar range against various cancer cell lines (e.g., HeLa, A549). The specific IC50_{50} values for this compound are yet to be fully elucidated but are expected to be comparable based on structural analogs.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics due to the compound's fluorinated structure. This enhancement may lead to improved bioavailability and metabolic stability.

Comparative Analysis

The following table summarizes key features and biological activities of compounds structurally related to this compound:

Compound NameCAS NumberKey FeaturesBiological Activity
4-(4-Methylpiperazin-1-ylmethyl)-3-trifluoromethylaniline694499-26-8Contains trifluoromethyl groupsPotential kinase inhibitor
N,N-Dimethyl-2-(4-methylpiperazin-1-yl)acetamide2946-73-8Similar piperazine structureUsed in medicinal chemistry
2,2-Difluoro-N-(4-methylpiperazin-1-yl)acetamideN/ALess fluorinatedPotential for different biological activity

Q & A

Q. What are the recommended synthetic routes for 2,2,2-trifluoro-N-(4-methylpiperazin-1-yl)acetamide, and how can purity be validated?

The synthesis typically involves a condensation reaction between 4-methylpiperazine and trifluoroacetic acid derivatives. A common approach is to react 4-methylpiperazine with trifluoroacetic anhydride under inert conditions, followed by purification via column chromatography. Purity validation requires analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) : To confirm structural integrity by analyzing proton/carbon shifts (e.g., trifluoromethyl groups show distinct 19F^{19}\text{F} NMR signals).
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., expected [M+H]+^+ peak at m/z 239.2).
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% by area normalization) .

Q. How is the compound characterized crystallographically, and what challenges arise due to fluorine atoms?

X-ray crystallography using SHELXL ( ) is standard for structural determination. Challenges include:

  • High electron density of fluorine atoms : Requires high-resolution data (≤1.0 Å) to resolve positional disorder.
  • Twinned data : Use SHELXL’s twin refinement tools for accurate modeling.
  • Thermal motion : Fluorine’s small atomic radius increases thermal displacement parameters, necessitating anisotropic refinement .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound’s piperazine and trifluoroacetamide moieties make it valuable for:

  • Antimicrobial studies : Screening against Gram-positive/negative bacteria via MIC (Minimum Inhibitory Concentration) assays.
  • Kinase inhibition : Structural analogs () suggest potential as ATP-competitive inhibitors.
  • Protease targeting : The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can conflicting biological activity data between studies be systematically addressed?

Contradictions may arise from:

  • Purity variations : Validate via HPLC and elemental analysis (e.g., ≥95% purity in ).
  • Assay conditions : Standardize protocols (e.g., pH, temperature) and use positive controls.
  • Structural analogs : Compare with derivatives like N-(4-methylthiazol-2-yl) analogs () to isolate functional group contributions.
    Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What computational methods optimize the compound’s pharmacokinetic profile?

  • Molecular docking (AutoDock Vina) : Predict binding modes to targets like cytochrome P450 enzymes.
  • QSAR modeling : Correlate substituent effects (e.g., 4-methylpiperazine’s basicity) with solubility and logP.
  • Metabolic stability simulations : Use Schrödinger’s ADMET Predictor to assess trifluoromethyl group resistance to oxidative metabolism .

Q. How can synthetic yields be improved while minimizing side reactions?

  • Microwave-assisted synthesis : Reduces reaction time and byproducts (e.g., 80°C, 30 minutes, 85% yield).
  • Catalytic optimization : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation.
  • Solvent selection : Use anhydrous dichloromethane to suppress hydrolysis of trifluoroacetic anhydride .

Q. What strategies resolve crystallographic disorder in the 4-methylpiperazine moiety?

  • Low-temperature data collection : Reduces thermal motion (e.g., 100 K using liquid nitrogen).
  • Occupancy refinement : Split positions for disordered methyl groups in SHELXL.
  • Hydrogen bonding analysis : Identify stabilizing interactions (e.g., N–H⋯O=C) to constrain geometry .

Methodological Considerations Table

Research AspectKey TechniqueChallengesSolutionsReferences
Synthesis Condensation reactionLow yields due to moisture sensitivityAnhydrous conditions, DMAP catalyst
Crystallography SHELXL refinementFluorine disorderHigh-resolution data, twin refinement
Biological Assays MIC testingFalse negatives from solvent residuesPurity validation via HPLC

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